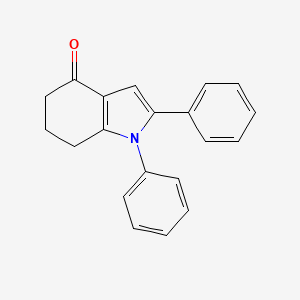

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Description

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a tetrahydroindole core with two phenyl groups attached at the 1 and 2 positions.

Properties

IUPAC Name |

1,2-diphenyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c22-20-13-7-12-18-17(20)14-19(15-8-3-1-4-9-15)21(18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDPATGSGNCVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248215 | |

| Record name | 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14073-27-9 | |

| Record name | 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be synthesized through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the indole ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions. The choice of starting materials, solvents, and reaction conditions is optimized to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or amines into the indole ring.

Scientific Research Applications

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets and pathways. The nonplanar structure of the cyclohexene moiety in the indole derivative promotes optimal binding to the active sites of enzymes, enhancing its biological activity . The compound can act as an inhibitor or agonist, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

1,5,6,7-Tetrahydro-4H-indol-4-one: A similar compound with a tetrahydroindole core but without the phenyl groups.

3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: Another derivative with a phenyl group at the 3 position instead of the 1 and 2 positions.

Uniqueness

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its dual phenyl substitution at the 1 and 2 positions, which enhances its binding affinity and specificity for certain enzymes and receptors. This structural feature distinguishes it from other indole derivatives and contributes to its diverse biological activities and applications .

Biological Activity

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS No. 14073-27-9) is a complex organic compound belonging to the indole class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its structure features two phenyl groups and a tetrahydroindole framework, which contribute to its diverse pharmacological properties.

Biological Activities

-

Antitumor Activity

- This compound has been investigated for its antitumor properties. It serves as a precursor in the synthesis of psammopemmin A, a compound known for its antitumor activity . Studies indicate that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects

-

Mechanism of Action

- The biological activity of this compound is thought to involve interaction with specific molecular targets such as receptors and enzymes. The exact pathways remain an area of ongoing research but are believed to include modulation of signaling pathways related to inflammation and cancer cell survival .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that this compound significantly decreased cell viability in A549 lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

In a rat model of carrageenan-induced paw edema, the compound demonstrated significant reduction in inflammation markers compared to controls. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Data Tables

Q & A

Q. What are the most efficient synthetic routes for 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one?

Methodological Answer: A solvent-free, one-pot multicomponent synthesis using sulfamic acid (20 mol%) under ball-milling conditions (600 rpm, 60 min) achieves a 98% yield. Key reactants include dimedone, phenacyl bromide, and aniline, with recyclable sulfamic acid enabling scalability . Alternatively, catalytic L-proline in water at 60°C facilitates a domino reaction for analogous derivatives, emphasizing green chemistry .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer: Characterization relies on:

- 1H NMR (CDCl₃, δ 1.10–7.41 ppm): Peaks at δ 1.10 (6H, s) confirm geminal dimethyl groups, while aromatic protons appear at δ 7.05–7.41 .

- 13C NMR (CDCl₃, δ 28.6–194.0 ppm): Carbonyl (C=O) at δ 194.0 and indole carbons at δ 105–144 .

- HRMS : [M + 1] peak at m/z 316.1702 validates molecular formula (C₂₂H₂₂NO) .

Q. What are the primary pharmaceutical applications of this scaffold?

Methodological Answer: The compound serves as a precursor for:

- Antitumor agents : Psammopemmin A derivatives via C-H insertion reactions .

- Enzyme inhibitors : Tricyclic indoles targeting guanylate cyclase .

- Serotonergic agonists : Functionalized tetrahydrobenzindoles for 5-HT₁A receptor modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst recycling : Sulfamic acid retains >90% activity after five cycles via filtration and ethanol/acetone washing .

- Solvent-free milling : Reduces purification steps; yields >95% with inverted rotation (10 min intervals) to prevent overheating .

- Kinetic studies : Monitor intermediates via in-situ IR to identify rate-limiting steps (e.g., enamine formation) .

Q. How to resolve contradictions in regioselectivity during functionalization?

Methodological Answer:

- Iodination vs. alkylation : α-iodo derivatives dominate when using 1-chloromethyl-4-fluoro-DABCO, while Michael additions favor β-position due to steric hindrance .

- Mechanistic probes : Isotopic labeling (e.g., D₂O) or DFT calculations clarify nucleophilic attack pathways in Friedel-Crafts acylation .

Q. What computational methods elucidate solid-state interactions of fluorinated derivatives?

Methodological Answer:

Q. How to design derivatives with enhanced bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.